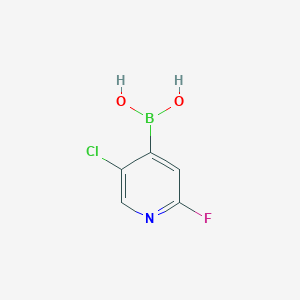

(5-Chloro-2-fluoropyridin-4-yl)boronic acid

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of (5-Chloro-2-fluoropyridin-4-yl)boronic acid typically involves the reaction of 5-chloro-2-fluoropyridine with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in an inert atmosphere . The reaction conditions may vary depending on the desired yield and purity of the product.

Analyse Des Réactions Chimiques

(5-Chloro-2-fluoropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides or vinyl esters in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction Reactions: Although less common, this compound can also undergo oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions are typically complex organic molecules with potential pharmaceutical and biological applications .

Applications De Recherche Scientifique

Applications in Medicinal Chemistry

-

Targeted Drug Development:

(5-Chloro-2-fluoropyridin-4-yl)boronic acid is utilized in the synthesis of various pharmaceuticals, particularly those targeting kinase enzymes. Its boronic acid functionality allows for the formation of reversible covalent bonds with serine and threonine residues in proteins, making it valuable for developing inhibitors against specific kinases involved in cancer pathways . -

Anticancer Agents:

Research has demonstrated that derivatives of this compound exhibit potent anticancer activity. For instance, compounds derived from this compound have shown effectiveness against breast cancer cell lines by inhibiting the proliferation of cancer cells through targeted action on specific molecular pathways . -

Antiviral Activity:

Studies have indicated that certain derivatives possess antiviral properties, particularly against viruses such as HIV and HCV. The mechanism involves the inhibition of viral replication through interference with viral proteases, showcasing the compound's potential in antiviral drug development .

Applications in Organic Synthesis

-

Cross-Coupling Reactions:

The compound serves as a key reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals . -

Functionalization of Aromatic Compounds:

This compound can be used to functionalize aromatic compounds, enabling the introduction of various substituents that enhance biological activity or modify physical properties .

Applications in Materials Science

-

Synthesis of Boron-Doped Materials:

The compound is explored for its role in synthesizing boron-doped materials, which exhibit unique electronic properties beneficial for applications in semiconductors and photovoltaic devices. The incorporation of boron enhances conductivity and stability under operational conditions . -

Polymer Chemistry:

In polymer science, this compound is used to create boron-containing polymers that display improved thermal stability and mechanical strength. These polymers find applications in coatings, adhesives, and composite materials .

Case Studies

Mécanisme D'action

The mechanism of action of (5-Chloro-2-fluoropyridin-4-yl)boronic acid involves its ability to form coordinate bonds with various molecular targets. In cross-coupling reactions, the boronic acid group interacts with the palladium catalyst to form a reactive intermediate, which then undergoes a series of steps to form the final product. The molecular targets and pathways involved in these reactions are primarily related to the formation of carbon-carbon bonds and the stabilization of reactive intermediates.

Comparaison Avec Des Composés Similaires

(5-Chloro-2-fluoropyridin-4-yl)boronic acid can be compared with other boronic acid derivatives, such as:

Phenylboronic Acid: Used in similar cross-coupling reactions but with different reactivity and selectivity.

2-Fluoropyridin-4-ylboronic Acid: Similar structure but lacks the chlorine atom, leading to different reactivity and applications.

5-Chloropyridin-4-ylboronic Acid: Similar structure but lacks the fluorine atom, affecting its chemical properties and reactivity.

Activité Biologique

(5-Chloro-2-fluoropyridin-4-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure, featuring a pyridine ring with chlorine and fluorine substituents, enhances its reactivity and specificity towards biological targets. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

- Molecular Formula : C₅H₄BClF₁N

- Molecular Weight : 175.35 g/mol

- InChIKey : UTCNOKCGQCXVAK-UHFFFAOYSA-N

The presence of halogen atoms in this compound influences its pharmacological properties, allowing for enhanced interaction with various biological targets.

This compound acts primarily as a kinase inhibitor. It has been reported to inhibit cyclin-dependent kinase 9 (CDK9), which plays a crucial role in the regulation of transcription and is implicated in several cancer types. The inhibition of CDK9 can lead to reduced cell proliferation and increased apoptosis in cancer cells .

In Vitro Studies

- Kinase Inhibition :

-

Cell Proliferation Assays :

- The compound was tested against several cancer cell lines, including human leukemia cells (L1210). Results indicated that it inhibited cell growth effectively, with IC50 values in the low micromolar range. This suggests that this compound could be developed into a therapeutic agent for treating specific cancers .

Data Table: Biological Activity Summary

| Study Reference | Target | IC50 Value (μM) | Cell Line | Remarks |

|---|---|---|---|---|

| CDK9 | 0.19 | Various | Strong inhibitor | |

| L1210 | 0.14 | Mouse | Effective growth inhibition | |

| A2AR | N/A | Animal | Potential for PET imaging |

Pharmacokinetics and Toxicity

While specific pharmacokinetic data for this compound is limited, related studies suggest that boronic acids generally exhibit favorable absorption and distribution characteristics. However, toxicity profiles need to be thoroughly evaluated in preclinical models before clinical application can be considered.

Propriétés

IUPAC Name |

(5-chloro-2-fluoropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BClFNO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCNOKCGQCXVAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1Cl)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660530 | |

| Record name | (5-Chloro-2-fluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034659-38-5 | |

| Record name | (5-Chloro-2-fluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of (5-Chloro-2-fluoropyridin-4-yl)boronic acid in the synthesis of NVP-2?

A1: this compound serves as a crucial building block in the synthesis of NVP-2. It participates in a Suzuki–Miyaura reaction with another key intermediate (7) to introduce the 5-chloro-2-fluoropyridine moiety into the final molecule []. This moiety likely contributes to the overall shape, binding affinity, and selectivity of NVP-2 towards CDK9.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.